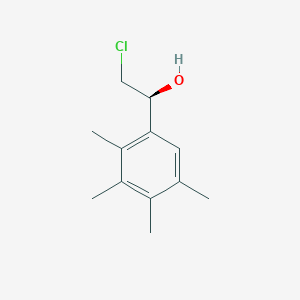
(1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a tetramethylphenyl group providing additional structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One possible route is the chlorination of 1-(2,3,4,5-tetramethylphenyl)ethan-1-ol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone.
Reduction: Formation of 1-(2,3,4,5-tetramethylphenyl)ethanol.
Substitution: Formation of 2-azido-1-(2,3,4,5-tetramethylphenyl)ethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chlorinated alcohols on biological systems. Its interactions with enzymes and cellular components can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, derivatives of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol may be explored for their potential therapeutic properties. Chlorinated alcohols have been investigated for their antimicrobial and antifungal activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-2-Bromo-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
- (1S)-2-Iodo-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
- (1S)-2-Chloro-1-(2,3,4,5-trimethylphenyl)ethan-1-ol
Uniqueness
Compared to its analogs, (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atom and the tetramethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Propriétés
Formule moléculaire |
C12H17ClO |
|---|---|
Poids moléculaire |
212.71 g/mol |
Nom IUPAC |
(1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5,12,14H,6H2,1-4H3/t12-/m1/s1 |
Clé InChI |
TVFUAAILOWRZCV-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1C)C)C)[C@@H](CCl)O |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



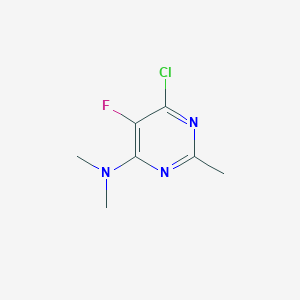

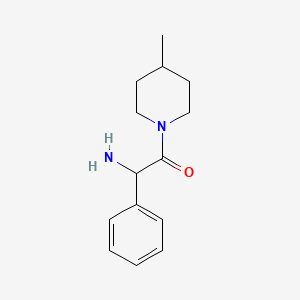
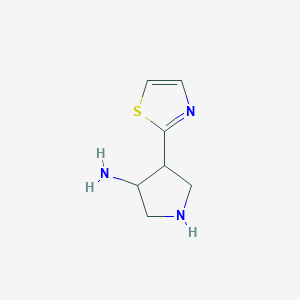
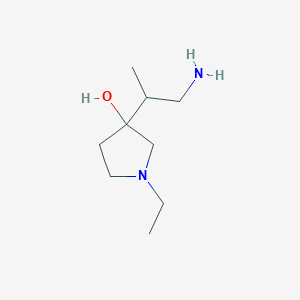
![Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate](/img/structure/B13170057.png)
![3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13170064.png)
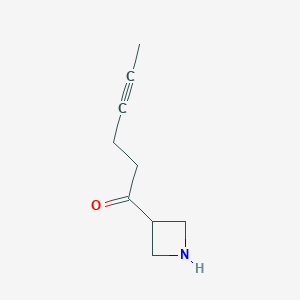

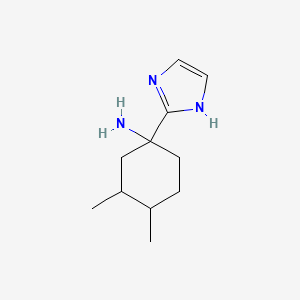

![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)
